(4E)-TCO-PEG4-acid, or trans-cyclooctene-polyethylene glycol 4-acid, is a chemical compound that plays a significant role in bioorthogonal chemistry and drug delivery systems. This compound is classified as a PEGylated derivative of trans-cyclooctene, featuring a terminal carboxylic acid group. Its unique structure allows for versatile applications in bioconjugation and molecular imaging.
(4E)-TCO-PEG4-acid is synthesized through the conjugation of trans-cyclooctene with polyethylene glycol, followed by the introduction of a carboxylic acid group. The synthesis typically involves chemical activation methods and is widely utilized in both academic and industrial settings for various biochemical applications.
This compound is classified under the category of bioorthogonal reagents, specifically designed for use in click chemistry reactions. Its ability to undergo selective reactions with tetrazines makes it a valuable tool in the field of biochemistry and molecular biology.
The synthesis of (4E)-TCO-PEG4-acid involves several key steps:
Industrial production methods mirror these synthetic routes but are scaled up for efficiency and yield. Techniques such as column chromatography and crystallization are employed for purification to ensure high purity levels of the final product.
The molecular structure of (4E)-TCO-PEG4-acid features a trans-cyclooctene moiety linked to a polyethylene glycol chain, terminated by a carboxylic acid group. This configuration allows for efficient conjugation reactions.
Key structural data includes:
(4E)-TCO-PEG4-acid participates in several significant chemical reactions:
The reactions typically require controlled conditions, including specific temperatures and concentrations, to optimize yields and minimize byproducts.
The mechanism of action for (4E)-TCO-PEG4-acid primarily involves:
These mechanisms are essential for developing targeted therapies and imaging agents in biomedical research.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
(4E)-TCO-PEG4-acid has diverse scientific uses, including:
(4E)-TCO-PEG4-acid (trans-cyclooctene-PEG4-carboxylic acid) is a specialized reagent for bioorthogonal ligation via the inverse electron-demand Diels-Alder (IEDDA) reaction. Its structure comprises three functional segments:
In IEDDA reactions, the strained TCO moiety acts as an electron-deficient dienophile, rapidly reacting with electron-rich 1,2,4,5-tetrazines (Tz) to form a dihydropyridazine intermediate. This spontaneously loses nitrogen gas, yielding a stable 4,5-dihydropyridazine conjugate [7] [10]. The reaction’s bioorthogonality arises from the absence of endogenous TCO or Tz in biological systems, enabling selective ligation in complex environments like live cells or serum [4] [7]. Key mechanistic advantages include:
Table 1: Structural and Functional Attributes of (4E)-TCO-PEG4-Acid
Component | Chemical Properties | Role in IEDDA Mechanism |
---|---|---|
(4E)-TCO | High ring strain (ΔG‡ ~23 kcal/mol); axial isomer configuration | Drives rapid cycloaddition via strain release; rate constants reach 104–106 M−1s−1 [4] [10] |
PEG4 Spacer | 16-atom chain; molecular weight ~232 Da | Enhances aqueous solubility; minimizes steric hindrance for Tz approach [1] [3] |
Carboxylic Acid | pKa ~4.5; reacts with amines to form amide bonds | Enables biomolecule conjugation (e.g., antibodies, peptides) [5] [6] |
The reactivity of (4E)-TCO-PEG4-acid in IEDDA ligations is superior to conventional bioorthogonal reagents due to its stereochemistry and electronic properties. Key kinetic comparisons include:
However, (4E)-TCO-PEG4-acid faces stability challenges:
Table 2: Kinetic Comparison of Bioorthogonal Reagents with Tetrazines
Dienophile | Second-Order Rate Constant (k, M−1s−1) | Reaction Completion Time | Key Limitations |
---|---|---|---|
(4E)-TCO-PEG4-acid | 104–106 | 1–10 minutes | Light sensitivity; thiol adduction |
cis-TCO | 102–103 | 1–4 hours | Slow kinetics; low tumor-to-background ratios |
DBCO | 0.1–1.0 | 2–12 hours | Nonspecific binding to serum proteins |
BCN | 0.2–2.0 | 1–8 hours | Poor solubility in aqueous media |
The PEG4 spacer in (4E)-TCO-PEG4-acid critically enhances performance in biological systems through three mechanisms:
Applications demonstrate PEG4’s in vivo benefits:
Table 3: Impact of PEG4 on Physicochemical and Biological Properties
Parameter | Without PEG4 | With PEG4 | Biological Outcome |
---|---|---|---|
Aqueous Solubility | <1 mM (in PBS) | >10 mM (in PBS) | Enables IV dosing without cosolvents |
Plasma Protein Binding | >90% | 40–60% | Higher bioavailability for target engagement |
Kidney Uptake (sdAbs) | 25–35 %ID/g at 1h | 2–5 %ID/g at 1h | Improved tumor-to-kidney ratios |
In Vivo Clearance | Renal/hepatic retention (t1/2β >6h) | Rapid urinary excretion (t1/2β ~1.5h) | Reduced off-target exposure |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7